The synthesis of 4-(5-chloro-2-fluorophenyl)piperidine typically involves several key steps:
Specific synthetic routes may vary based on desired purity and yield, but common methods include using solvents like dimethylformamide and bases such as sodium hydride to facilitate reactions.
This structural arrangement allows for specific interactions with biological targets, making it a candidate for further pharmacological investigation .
4-(5-Chloro-2-fluorophenyl)piperidine can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The ability to undergo these reactions enhances its utility in synthetic organic chemistry.
The mechanism of action for 4-(5-chloro-2-fluorophenyl)piperidine primarily involves its interaction with specific protein targets in cancer pathways. For example, it has been documented to bind selectively to Aurora A kinase, which plays a crucial role in cell division and proliferation. This interaction suggests that the compound may inhibit aberrant kinase activity associated with certain tumors, potentially leading to reduced cancer cell growth and proliferation .
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
4-(5-Chloro-2-fluorophenyl)piperidine has significant potential applications in scientific research:
4-(5-Chloro-2-fluorophenyl)piperidine represents a strategically important scaffold in contemporary medicinal chemistry, exemplifying the critical role of halogenated arylpiperidine derivatives in drug discovery. This compound features a piperidine ring—a saturated six-membered heterocycle containing one nitrogen atom—linked directly to a disubstituted phenyl ring bearing chlorine and fluorine atoms at the 5- and 2-positions, respectively. The distinct electronic and steric properties imparted by this specific halogen pattern create a versatile pharmacophore capable of diverse biological interactions. Chemically represented as C₁₁H₁₃ClFN, this scaffold serves as a fundamental building block for synthesizing compounds targeting neurological disorders, oncology, and metabolic diseases. Its significance stems from the synergistic combination of the piperidine moiety's favorable pharmacokinetic properties and the phenyl ring's tunable halogenation pattern, enabling precise optimization of target binding affinity, metabolic stability, and selectivity. Current research focuses on leveraging this core structure to address therapeutic challenges through rational structural modifications, positioning it as a privileged structure in CNS and anticancer drug development [2] [5] [9].
The pharmacological relevance of 4-(5-chloro-2-fluorophenyl)piperidine arises from its distinctive structural attributes that fulfill multiple pharmacophoric requirements. The piperidine nitrogen serves as a hydrogen bond acceptor or can be protonated to form cationic species capable of electrostatic interactions with biological targets, particularly in the central nervous system. This nitrogen typically adopts a chair conformation, providing stereoelectronic complementarity to binding sites [2]. The ortho-fluorine and para-chlorine substitution on the phenyl ring creates a polarized electron distribution; fluorine's high electronegativity induces a strong dipole moment, while chlorine's larger size enhances lipophilicity and influences steric packing. This combination facilitates optimal π-π stacking interactions and enhances membrane permeability [4] [9].
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that minor positional changes in halogen atoms significantly alter biological activity. For instance, shifting the chlorine from the 5- to 4-position in related benzophenone-piperidine hybrids substantially reduced kinase inhibitory potency in anticancer screening assays [4]. Similarly, replacing fluorine with bulkier halogens (e.g., bromine) or removing it altogether diminished binding affinity to dopamine receptors in neuropharmacological models due to altered steric constraints and electron distribution [5]. The methylenepiperidine linkage (where present in derivatives) provides conformational flexibility, enabling adaptation to diverse binding pockets, though excessive flexibility may reduce selectivity—a challenge addressed through ring constraint strategies like spirofusion or bridged systems [7] [9].
Table 1: Structural Features and Pharmacophoric Contributions of 4-(5-Chloro-2-fluorophenyl)piperidine Motifs
Structural Element | Key Physicochemical Properties | Pharmacophoric Role | Biological Impact |
---|---|---|---|
Piperidine Ring (N1) | pKa ~10.5 (basic nitrogen), Chair conformation | Hydrogen bond acceptor, Cationic center formation | Enhanced CNS penetration, Target binding via ionic/coordination bonds |
2-Fluorophenyl Substituent | High electronegativity (χ=4.0), Small van der Waals radius | Dipole formation, σ-hole donor for halogen bonds | Improved metabolic stability, Enhanced target affinity via halogen bonding |
5-Chlorophenyl Substituent | Moderate electronegativity (χ=3.0), Larger steric bulk | Lipophilicity enhancement (ClogP +0.7), Steric occlusion | Increased membrane permeability, Modulation of selectivity profiles |
para-Substitution Pattern | Asymmetric electron distribution | Optimal π-system polarization | Favourable stacking interactions with aromatic residues in enzyme binding pockets |
The scaffold's versatility is evidenced by its incorporation into compounds with varied therapeutic indications. In benzimidazolone-piperidine hybrids like 5-chloro-1-(4-piperidyl)-2-benzimidazolinone, this core contributes to dopamine receptor modulation, potentially applicable for schizophrenia and bipolar disorder treatment [5]. When integrated into kinase inhibitor architectures, the halogenated arylpiperidine component facilitates hydrophobic pocket occupancy in enzymes like cyclin-dependent kinase 2 (CDK2) and Polo-like kinase (PLK), crucial for anticancer activity [7] [9]. Quantum chemical calculations (DFT/B3LYP level) on related structures reveal that the frontier molecular orbitals (HOMO-LUMO distribution) localize significantly on the halogenated phenyl ring, suggesting its involvement in charge-transfer interactions during biological activity [5]. These electronic characteristics, combined with the three-dimensional spatial arrangement, establish this scaffold as a multipurpose pharmacophore adaptable to diverse target classes through strategic structural refinements.
The evolution of 4-(5-chloro-2-fluorophenyl)piperidine chemistry reflects broader trends in heterocyclic compound development. Piperidine derivatives gained prominence in the 1950s-1960s with the discovery of neuroactive agents like haloperidol (butyrophenone class), though systematic halogenation strategies emerged later. The strategic incorporation of ortho-fluorine became methodologically feasible with advances in directed ortho-metalation (DoM) chemistry in the 1980s, enabling regioselective installation of fluorine adjacent to directing groups [3] [8]. This period coincided with growing recognition of fluorine's ability to enhance bioavailability and binding kinetics through electrostatic interactions, leading to its deliberate inclusion in arylpiperidine designs [3] [9].
Nomenclature for this scaffold adheres strictly to IUPAC substitutive rules. The systematic name 4-(5-chloro-2-fluorophenyl)piperidine designates piperidine as the parent hydride, with the halogenated phenyl group as a substituent at the 4-position. Numbering prioritizes the piperidine nitrogen (position 1), with the phenyl attachment at carbon 4. The phenyl ring numbering assigns priority based on halogens' atomic numbers (Cl > F), positioning chlorine at C5 and fluorine at C2 relative to the piperidine attachment point [8]. In pharmaceutical contexts, derivatives often receive International Nonproprietary Names (INNs) featuring class-specific stems. For instance, kinase inhibitors containing this motif frequently bear the "-tinib" stem (e.g., imatinib analogues), while CNS agents may use "-pipride" or "-piprazole" stems reflecting dopamine receptor affinity [3].
Table 2: Nomenclature Conventions and Examples for Halogenated Arylpiperidine Derivatives
Compound Type | Systematic IUPAC Name | Pharmaceutical Stem | Common Name/Fragment Usage |
---|---|---|---|
Parent Scaffold | 4-(5-Chloro-2-fluorophenyl)piperidine | None | 5-Chloro-2-fluorophenylpiperidine |
Benzimidazolone Hybrid | 5-Chloro-1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one | "-pirad" or "-pridone" | CPBI (Research Code) [5] |
Kinase Inhibitor Core | 5-(5'-Chloro-2'-fluorobiphenyl-4-yl)-4-(piperidin-4-yl)pyrimidine | "-tinib" | Biphenyl-piperidine kinase inhibitor scaffold [9] |
Benzophenone Derivative | (4-Chloro-2-fluorophenyl)[4-(piperidin-1-ylmethyl)phenyl]methanone | None (intermediate) | 4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone [4] |
Historically, synthetic routes evolved from classical methods like the Schotten-Baumann condensation (used for early piperidine-carbonyl derivatives) to sophisticated transition-metal catalyzed couplings [2] [6]. Patent analyses reveal increasing utilization of Suzuki-Miyaura cross-coupling for constructing biaryl systems from halogenated piperidine intermediates, as demonstrated in WO2017156009A1 for hypertension drug candidates [6]. Stereochemical notation follows Cahn-Ingold-Prelog rules, with chiral centers specified using R/S descriptors. Crystalline forms—critical for pharmaceutical development—are designated by Roman numerals (Form I, Form II) or solvent-specific names (e.g., ethanolate), as evidenced by the detailed polymorph characterization in recent anticancer patents [6] [9]. The persistence of this scaffold in medicinal chemistry is reflected in its continuous reappearance in diverse therapeutic classes, adapting to evolving target landscapes through rational substitution pattern refinements.
Despite promising attributes, several knowledge gaps limit the full therapeutic exploitation of 4-(5-chloro-2-fluorophenyl)piperidine derivatives. A critical deficiency exists in comprehensive SAR databases correlating specific substitution patterns with target selectivity profiles. Most studies focus narrowly on single target classes (e.g., kinase inhibition OR GPCR modulation), neglecting systematic cross-pharmacological profiling that could reveal polypharmacology opportunities or off-target risks [5] [9]. Additionally, the metabolic fate of these compounds remains inadequately characterized. While microsomal stability data suggest extensive hepatic processing via CYP3A4-mediated N-dealkylation and aromatic hydroxylation, the exact structures of reactive metabolites and their potential toxicological implications require rigorous investigation using advanced mass spectrometry techniques [4] [7].
The scaffold's application in CNS disorders faces particular challenges regarding blood-brain barrier (BBB) penetration optimization. Existing derivatives exhibit variable BBB permeability (as predicted by PAMPA assays), but lack systematic studies correlating halogen position/distribution with P-glycoprotein efflux susceptibility. Molecular dynamics simulations suggest that ortho-fluorine may reduce transporter recognition through steric and electronic effects, but experimental validation is scarce [5] [9]. In oncology contexts, while halogenated spirooxindoles incorporating this motif show potent kinase inhibition, their efficacy against therapy-resistant cancers remains underexplored. Emerging evidence indicates potential synergy with PARP inhibitors in BRCA-mutant models, yet combination studies are preliminary and lack mechanistic depth [7] [9].
Synthetic methodology limitations also persist. Current routes to asymmetric derivatives suffer from moderate enantioselectivity (typically <80% ee) when creating chiral centers adjacent to the piperidine nitrogen. Transition metal catalysis using palladium has improved efficiency for biaryl formation, but residual metal contamination poses challenges for pharmaceutical applications [4] [6]. Furthermore, crystallographic characterization of target complexes is limited; only a few studies provide high-resolution co-crystal structures showing precise binding interactions between halogenated arylpiperidines and biological targets like MDM2 or CDK2. This impedes rational structure-guided optimization [7] [9].
Unmet therapeutic needs present opportunities for scaffold advancement. The structural versatility of this core could address drug resistance in kinase-driven cancers through allosteric inhibition strategies, exploiting halogen bonding to engage unique residues in mutant kinases. Its dopamine receptor affinity might be leveraged for treatment-resistant psychiatric disorders, particularly where existing antipsychotics fail due to metabolic liabilities or receptor subtype non-selectivity. Computational fragment-based drug design suggests that incorporating this scaffold into bivalent ligands could yield novel therapeutics for complex neurodegenerative pathologies like Alzheimer's, where multitarget engagement is advantageous. Realizing this potential requires interdisciplinary collaboration to overcome current methodological and knowledge barriers [5] [7] [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0